molecular formula C25H21FN2O4 B2474846 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol CAS No. 877780-66-0

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

Cat. No. B2474846
CAS RN: 877780-66-0
M. Wt: 432.451
InChI Key: QEEHZIHJSYQHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol, also known as TAK-700, is a selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is involved in the biosynthesis of androgens and estrogens. TAK-700 has been extensively studied for its potential use in the treatment of prostate cancer, as well as other hormone-dependent cancers.

Scientific Research Applications

Antifungal Activity

Research into pyrimidin-derivatives, such as those structurally related to 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol, has shown promising antifungal effects. A study by Jafar et al. (2017) synthesized compounds including dimethylpyrimidin-derivatives that were investigated for their antifungal properties against fungi like Aspergillus terreus and Aspergillus niger. The results highlighted the potential of these compounds as antifungal agents, with significant effects observed, particularly against Aspergillus terreus (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Metal Ion Recognition

Fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, including those with pyrimidinyl and phenol components, have been studied for their ability to chelate metal ions. Hong et al. (2012) developed a series of fluoroionophores that demonstrated specific chelation of Zn +2 and Cd +2 in various solutions. These findings suggest applications in metal ion detection and analysis, showcasing the versatility of pyrimidin-derivatives in scientific research (Hong, Lin, Hsieh, & Chang, 2012).

Anti-Corrosion Properties

The study of Schiff base derivatives for anti-corrosion applications has extended to compounds related to 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol. Satpati et al. (2020) synthesized Schiff base derivatives that demonstrated significant anti-corrosive effects on mild steel in acidic conditions. These compounds, through adsorption characteristics and corrosion inhibition behavior, suggest potential applications in metal protection and preservation (Satpati, Saha, Suhasaria, Banerjee, & Sukul, 2020).

Antibacterial Agents

2,4-Diamino-5-benzylpyrimidines, structurally related to the compound of interest, have been explored for their antibacterial properties. Roth et al. (1989) prepared a series of pyrimidines that showed high in vitro antibacterial activity against anaerobic organisms, comparable to or better than metronidazole in some cases. This research underscores the potential of pyrimidin-derivatives as effective antibacterial agents, with implications for developing new antibiotics (Roth, Tidwell, Ferone, Baccanari, Sigel, Deangelis, & Elwell, 1989).

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-30-23-10-5-17(11-24(23)31-2)21-13-27-15-28-25(21)20-9-8-19(12-22(20)29)32-14-16-3-6-18(26)7-4-16/h3-13,15,29H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEHZIHJSYQHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

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